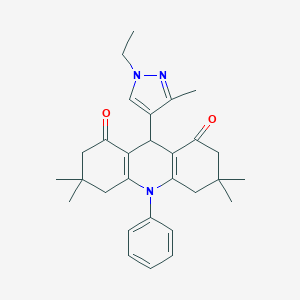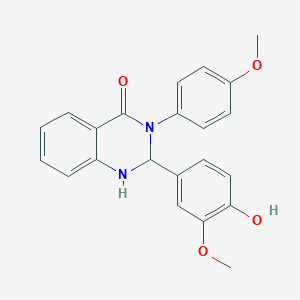![molecular formula C25H21N3O2 B430724 (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE](/img/structure/B430724.png)
(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a complex organic compound that features a benzotriazole moiety, a methoxybenzylidene group, and a dihydronaphthalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole derivative, followed by the formation of the methoxybenzylidene intermediate, and finally, the coupling with the dihydronaphthalenone core.
Preparation of Benzotriazole Derivative: Benzotriazole can be synthesized by reacting o-phenylenediamine with sodium nitrite in acidic conditions.
Formation of Methoxybenzylidene Intermediate: The methoxybenzylidene group can be introduced by reacting 4-methoxybenzaldehyde with an appropriate reagent to form the desired intermediate.
Coupling with Dihydronaphthalenone: The final step involves coupling the benzotriazole derivative and the methoxybenzylidene intermediate with the dihydronaphthalenone core under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures . The benzotriazole moiety is known for its ability to stabilize radicals and participate in electron transfer reactions, which can contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Benzotriazole: A simpler analog with similar structural features but lacking the methoxybenzylidene and dihydronaphthalenone groups.
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate: Another compound with a benzotriazole moiety but different substituents.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzaldehyde: Contains both benzotriazole and triazole groups.
Uniqueness
The uniqueness of (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE lies in its combination of structural elements, which confer specific chemical and biological properties. The presence of the methoxybenzylidene group and the dihydronaphthalenone core distinguishes it from simpler benzotriazole derivatives .
Eigenschaften
Molekularformel |
C25H21N3O2 |
|---|---|
Molekulargewicht |
395.5g/mol |
IUPAC-Name |
(2E)-2-[[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C25H21N3O2/c1-30-24-13-10-17(14-19-12-11-18-6-2-3-7-21(18)25(19)29)15-20(24)16-28-23-9-5-4-8-22(23)26-27-28/h2-10,13-15H,11-12,16H2,1H3/b19-14+ |
InChI-Schlüssel |
ORKDDNHAHLVDKG-XMHGGMMESA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)CN4C5=CC=CC=C5N=N4 |
SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)CN4C5=CC=CC=C5N=N4 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)CN4C5=CC=CC=C5N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B430641.png)
![N-(3,4-dichlorophenyl)-8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline-5-carboxamide](/img/structure/B430644.png)


![2-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B430649.png)





![3-(4-fluorophenyl)-2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B430659.png)
![N-(3-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide](/img/structure/B430660.png)
![[3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate](/img/structure/B430662.png)
![1-[1,1'-biphenyl]-4-yl-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]pyrrolidine-2,5-dione](/img/structure/B430663.png)
